molecular formula C13H14O3 B11743339 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one

1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one

Cat. No.: B11743339
M. Wt: 218.25 g/mol
InChI Key: MZAASUQEXMJRRU-UHFFFAOYSA-N
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Description

1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one is an organic compound characterized by its unique structure, which includes two acetyl groups and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one typically involves the acetylation of 2,4-dimethylphenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining the temperature at around 60-70°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: Formation of 2,4-diacetyl-6-methylbenzoic acid.

    Reduction: Formation of 1-(2,4-dihydroxy-6-methylphenyl)ethan-1-one.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The acetyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The phenyl ring can also interact with hydrophobic regions of proteins, influencing their function.

Comparison with Similar Compounds

  • 1-(2-Methoxy-4-methylphenyl)ethan-1-one
  • 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one

Comparison: 1-(2,4-Diacetyl-6-methylphenyl)ethan-1-one is unique due to the presence of two acetyl groups, which can significantly influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(3,4-diacetyl-5-methylphenyl)ethanone

InChI

InChI=1S/C13H14O3/c1-7-5-11(8(2)14)6-12(9(3)15)13(7)10(4)16/h5-6H,1-4H3

InChI Key

MZAASUQEXMJRRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)C(=O)C)C(=O)C

Origin of Product

United States

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